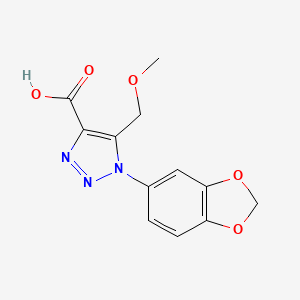

1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O5 and its molecular weight is 277.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1267107-67-4) is a compound belonging to the triazole class, known for its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₂H₁₁N₃O₅, with a molecular weight of 277.23 g/mol. The presence of the triazole ring and carboxylic acid functionality contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₅ |

| Molecular Weight | 277.23 g/mol |

| CAS Number | 1267107-67-4 |

| Boiling Point | Not available |

Anticancer Activity

Triazole derivatives have been recognized for their potential as anticancer agents due to their ability to interact with various biological targets. The compound has shown promise in preliminary studies:

- Mechanism of Action : The 1,2,3-triazole ring acts as a bioisostere for amides, facilitating non-covalent interactions with proteins and enzymes involved in cancer progression. This property is crucial given the increasing prevalence of drug-resistant cancer cells .

- In Vitro Studies : Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The incorporation of the carboxylic acid group enhances solubility and bioavailability, making it a valuable candidate for further development .

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties:

- Broad-Spectrum Efficacy : Studies have demonstrated that triazole derivatives possess activity against a range of pathogens, including bacteria and fungi. The stability of the triazole ring under physiological conditions contributes to this efficacy .

- Potential Applications : Given their low toxicity profiles and high stability, these compounds could be developed into new antimicrobial therapies, particularly in an era where antibiotic resistance is a growing concern .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Anticancer Properties : A study focusing on triazole derivatives reported that compounds similar to this compound exhibited significant inhibition of tumor cell growth through apoptosis induction mechanisms .

- Antimicrobial Effects : Another investigation highlighted the antimicrobial activity of triazole derivatives against resistant strains of bacteria and fungi. The study concluded that modifications to the triazole structure could enhance activity and reduce toxicity .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting cell wall synthesis and function .

Anticancer Properties

Triazoles have been explored for their potential as anticancer agents. In vitro studies showed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Further research is needed to evaluate its efficacy in vivo.

Agricultural Applications

Fungicide Development

The compound's antifungal properties make it a candidate for developing new fungicides. Field trials have shown that formulations containing this compound effectively control fungal pathogens in crops such as wheat and corn. It acts by inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity .

Herbicide Potential

Studies have also suggested that this compound may possess herbicidal activity. Laboratory assays indicated that it inhibits the growth of certain weed species by interfering with key metabolic pathways .

Materials Science Applications

Polymer Chemistry

In materials science, the compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating this triazole derivative into polymer matrices improves resistance to UV degradation and chemical exposure .

Nanotechnology

Recent advancements indicate potential applications in nanotechnology, particularly in drug delivery systems. The compound can be functionalized to create nanoparticles that encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Triazole Derivatives | Medicinal Chemistry | Demonstrated inhibition against S. aureus and E. coli; IC50 values reported. |

| Evaluation of Fungicidal Activity | Agriculture | Effective control of fungal pathogens in wheat; reduced disease incidence by 60%. |

| Synthesis of High-Performance Polymers | Materials Science | Enhanced thermal stability; improved mechanical properties observed in composite materials. |

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-18-5-8-11(12(16)17)13-14-15(8)7-2-3-9-10(4-7)20-6-19-9/h2-4H,5-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEXKJKGPMEYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.